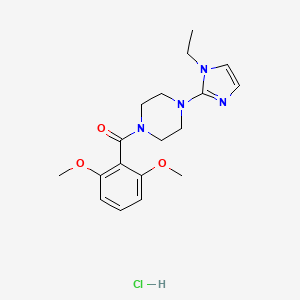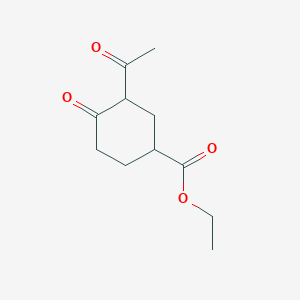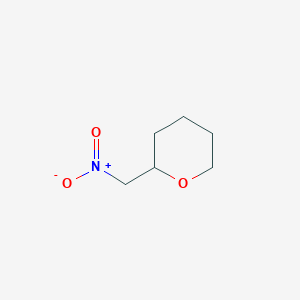
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-3-methylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-methoxy-2,3-dimethylbenzenesulfonyl chloride” is a chemical compound with the CAS Number: 90416-51-6 . It has a molecular weight of 234.7 . The compound is typically stored at room temperature and comes in a solid form .
Molecular Structure Analysis
The InChI Code for “4-methoxy-2,3-dimethylbenzenesulfonyl chloride” is1S/C9H11ClO3S/c1-6-7 (2)9 (14 (10,11)12)5-4-8 (6)13-3/h4-5H,1-3H3 . The Linear Formula is C9 H11 Cl O3 S . Physical And Chemical Properties Analysis
The physical form of “4-methoxy-2,3-dimethylbenzenesulfonyl chloride” is a solid . It is stored at room temperature .Scientific Research Applications
Reaction Mechanisms and Synthetic Applications
Free Radical Reactions and Dioxirane Decomposition : Research on aminoxyl reactions with dioxiranes provides insights into free radical mechanisms, demonstrating the generation of methoxyamine derivatives through radical decomposition, offering a pathway for synthesizing novel compounds (Dinoi et al., 1998).
Alkylation Reactions for Synthesis of Analogues : Studies on alkylation reactions, especially using solid potassium hydroxide in dimethyl sulfoxide, highlight methods for synthesizing methoxypyridine analogues, presenting a versatile approach for creating compounds with potential pharmacological applications (Finkentey et al., 1983).
Catalysis and Chemical Transformations
- Copper(II) Complexes in Alcohol Oxidation : Sulfonated Schiff base copper(II) complexes have been identified as efficient catalysts for the selective oxidation of alcohols, indicating the potential for these compounds in synthetic chemistry and industrial applications (Hazra et al., 2015).
Potential Biological Applications
Antibacterial and Antifungal Activities : Compounds incorporating sulfamoyl and piperidine functionalities, similar in structure to the compound , have shown significant antibacterial and antifungal activities, suggesting their potential use in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).
Antioxidant and Antimicrobial Potential : Novel oxime esters derived from methylpiperidin-4-one have demonstrated promising antioxidant and antimicrobial properties, indicating their utility in therapeutic and pharmacological research (Harini et al., 2014).
Safety and Hazards
properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-11-6-5-9-16(10-11)20(17,18)15-8-7-14(19-4)12(2)13(15)3/h7-8,11H,5-6,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMKHSLWVIUSJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C(=C(C=C2)OC)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 2-amino-4-methyl-5-{[(4-methylphenyl)amino]-carbonyl}thiophene-3-carboxylate](/img/structure/B2588385.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2588389.png)

![ethyl 4-(2-{3-[(3,4-dimethylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2588394.png)
![N-[(3-methoxyphenyl)methoxy]thian-4-imine](/img/structure/B2588396.png)



![6-Methyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2588401.png)

![Tert-butyl 4-[(2-chloropyrimidin-4-yl)-methylamino]azepane-1-carboxylate](/img/structure/B2588403.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(3,5-dimethyl-1,2-oxazol-4-yl)methanone](/img/structure/B2588405.png)